Cas no 1898244-86-4 (3-methyl-3-(1-methyl-2,3-dihydro-1H-indol-5-yl)butanoic acid)

3-methyl-3-(1-methyl-2,3-dihydro-1H-indol-5-yl)butanoic acid 化学的及び物理的性質
名前と識別子
-
- 3-methyl-3-(1-methyl-2,3-dihydro-1H-indol-5-yl)butanoic acid
- EN300-1833783
- 1898244-86-4
-
- インチ: 1S/C14H19NO2/c1-14(2,9-13(16)17)11-4-5-12-10(8-11)6-7-15(12)3/h4-5,8H,6-7,9H2,1-3H3,(H,16,17)
- InChIKey: OEWLONCOIJLFRR-UHFFFAOYSA-N
- ほほえんだ: OC(CC(C)(C)C1C=CC2=C(C=1)CCN2C)=O
計算された属性
- せいみつぶんしりょう: 233.141578849g/mol
- どういたいしつりょう: 233.141578849g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 301
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 40.5Ų
3-methyl-3-(1-methyl-2,3-dihydro-1H-indol-5-yl)butanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1833783-2.5g |
3-methyl-3-(1-methyl-2,3-dihydro-1H-indol-5-yl)butanoic acid |
1898244-86-4 | 2.5g |
$2071.0 | 2023-09-19 | ||
Enamine | EN300-1833783-10.0g |
3-methyl-3-(1-methyl-2,3-dihydro-1H-indol-5-yl)butanoic acid |
1898244-86-4 | 10g |
$5590.0 | 2023-06-01 | ||
Enamine | EN300-1833783-0.05g |
3-methyl-3-(1-methyl-2,3-dihydro-1H-indol-5-yl)butanoic acid |
1898244-86-4 | 0.05g |
$888.0 | 2023-09-19 | ||
Enamine | EN300-1833783-10g |
3-methyl-3-(1-methyl-2,3-dihydro-1H-indol-5-yl)butanoic acid |
1898244-86-4 | 10g |
$4545.0 | 2023-09-19 | ||
Enamine | EN300-1833783-1g |
3-methyl-3-(1-methyl-2,3-dihydro-1H-indol-5-yl)butanoic acid |
1898244-86-4 | 1g |
$1057.0 | 2023-09-19 | ||
Enamine | EN300-1833783-0.5g |
3-methyl-3-(1-methyl-2,3-dihydro-1H-indol-5-yl)butanoic acid |
1898244-86-4 | 0.5g |
$1014.0 | 2023-09-19 | ||
Enamine | EN300-1833783-0.1g |
3-methyl-3-(1-methyl-2,3-dihydro-1H-indol-5-yl)butanoic acid |
1898244-86-4 | 0.1g |
$930.0 | 2023-09-19 | ||
Enamine | EN300-1833783-5g |
3-methyl-3-(1-methyl-2,3-dihydro-1H-indol-5-yl)butanoic acid |
1898244-86-4 | 5g |
$3065.0 | 2023-09-19 | ||
Enamine | EN300-1833783-0.25g |
3-methyl-3-(1-methyl-2,3-dihydro-1H-indol-5-yl)butanoic acid |
1898244-86-4 | 0.25g |
$972.0 | 2023-09-19 | ||
Enamine | EN300-1833783-1.0g |
3-methyl-3-(1-methyl-2,3-dihydro-1H-indol-5-yl)butanoic acid |
1898244-86-4 | 1g |
$1299.0 | 2023-06-01 |
3-methyl-3-(1-methyl-2,3-dihydro-1H-indol-5-yl)butanoic acid 関連文献
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Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
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Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
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7. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
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Mert Arca,Xuhui Feng,Anthony J. C. Ladd,Jason E. Butler RSC Adv., 2014,4, 1083-1086
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
3-methyl-3-(1-methyl-2,3-dihydro-1H-indol-5-yl)butanoic acidに関する追加情報
3-Methyl-3-(1-Methyl-2,3-Dihydro-1H-lndol-5-Yl)Butanoic Acid (CAS No. 1898244-86-4)
3-Methyl-3-(1-Methyl-2,3-Dihydro-1H-lndol-5-Yl)Butanoic Acid, a compound with the CAS registry number 1898244-86-4, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of indole derivatives, which are known for their diverse biological activities and structural versatility. The molecule's structure consists of a butanoic acid backbone with a methyl group at position 3 and an indole moiety substituted at position 5 with a methyl group. This unique combination of functional groups and structural motifs makes it a promising candidate for various applications in drug discovery and development.
Recent advancements in synthetic chemistry have enabled researchers to explore novel methods for the synthesis of indole derivatives like 3-Methyl-3-(1-Methyl-2,3-Dihydro-1H-lndol-5-Yl)Butanoic Acid. One such approach involves the use of palladium-catalyzed cross-coupling reactions, which allow for the precise construction of complex molecular architectures. These methods not only enhance the efficiency of synthesis but also pave the way for the exploration of related compounds with potentially improved pharmacological profiles.
The biological activity of 3-Methyl-3-(1-Methyl-2,3-Dihydro-1H-lndol-5-Yl)Butanoic Acid has been a focal point of recent studies. Research indicates that this compound exhibits potent anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of chronic inflammatory diseases such as arthritis and neurodegenerative disorders. Additionally, its ability to modulate key signaling pathways involved in cell proliferation and apoptosis suggests its potential as an anticancer agent.
In terms of pharmacokinetics, studies have demonstrated that CAS No. 1898244-86-4 possesses favorable absorption and bioavailability characteristics. This is attributed to its lipophilic nature, which enhances its ability to cross cellular membranes and reach target sites within the body. Furthermore, preliminary toxicity studies indicate that the compound has a low toxicity profile, which is a critical factor for its potential use in therapeutic applications.
The application of indole derivatives in drug design has been extensively explored in recent years. The incorporation of functional groups such as methyl groups and carboxylic acids into the indole framework allows for fine-tuning of physicochemical properties and biological activities. For instance, the methyl substitution at position 5 of the indole ring in 3-Methyl... enhances its stability and improves its binding affinity to target proteins.
Another area of interest is the role of CAS No. 1898244... in modulating cellular signaling pathways. Recent findings suggest that this compound interacts with key enzymes involved in inflammation and oxidative stress, thereby offering therapeutic potential for conditions such as cardiovascular diseases and metabolic disorders.
In conclusion, 3-Methyl... represents a promising lead compound in drug discovery research. Its unique structure, coupled with favorable pharmacokinetic properties and diverse biological activities, positions it as a valuable asset in the development of novel therapeutic agents. As research continues to unfold, further insights into its mechanism of action and clinical potential will undoubtedly emerge.
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